molecular formula C14H21NO B3883442 5-Benzyl-2,2-dimethyloxan-4-amine

5-Benzyl-2,2-dimethyloxan-4-amine

Cat. No.: B3883442
M. Wt: 219.32 g/mol
InChI Key: IECFFIVSIZAARG-UHFFFAOYSA-N
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Description

5-Benzyl-2,2-dimethyloxan-4-amine is a tetrahydropyran (oxan) derivative featuring a benzyl group at position 5 and two methyl groups at position 2 of the six-membered oxygen-containing ring.

Properties

IUPAC Name

5-benzyl-2,2-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2)9-13(15)12(10-16-14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECFFIVSIZAARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(CO1)CC2=CC=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,2-dimethyloxan-4-amine typically involves the reaction of 2,2-dimethyloxan-4-one with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and reductive amination, which are optimized for high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,2-dimethyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

5-Benzyl-2,2-dimethyloxan-4-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Benzyl-2,2-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Pharmacological Activity/Use Commercial Availability (Price) Reference
This compound Oxan (tetrahydropyran) 5-benzyl, 2,2-dimethyl, 4-amine 233.33 (calculated) Not explicitly reported (inferred as synthetic intermediate) Not listed -
N,2-Dimethyloxan-4-amine hydrochloride Oxan 2-methyl, N-methyl, 4-amine (HCl salt) 165.66 Not reported Not listed
5-Benzyl-2,4-diaminopyrimidine Pyrimidine 5-benzyl, 2,4-diamino 216.25 Selective inhibitor of L. major DHFR Not listed
((3αR,4R,6αS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-methanol Dioxolo-pyrrol 5-benzyl, 2,2-dimethyl, 4-methanol 263.33 Not reported (likely intermediate) $4,000/1 g (Catalog #RC703-1)
5-Benzyl-2,5-diazaspiro[3.4]octane diHCl Spirocyclic amine 5-benzyl, diazaspiro framework 297.26 (free base) Not reported $156/100 mg (Catalog #AS52039)
4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine Pyrimidine 4-benzyloxy, 6-methyl, 5-nitro, 2-amine 286.29 Laboratory research (no specific use) Available via Ambeed, Inc. (pricing N/A)

Key Analysis:

Structural Variations and Pharmacological Implications Oxan vs. Pyrimidine Cores: While this compound has an oxygen-containing six-membered ring, pyrimidine-based analogs (e.g., 5-Benzyl-2,4-diaminopyrimidine) exhibit nitrogen-rich aromatic cores. The oxan derivative’s saturated ring may confer improved metabolic stability but reduced aromatic interaction capabilities. Spirocyclic and Dioxolo-pyrrol Derivatives: Spiro compounds like 5-Benzyl-2,5-diazaspiro[3.4]octane diHCl introduce conformational rigidity, which can enhance target selectivity .

Physicochemical Properties

  • The benzyl group in all compounds enhances lipophilicity, aiding membrane permeability. However, the oxan core’s ether oxygen may improve solubility compared to purely hydrocarbon frameworks.
  • The hydrochloride salt of N,2-dimethyloxan-4-amine () demonstrates how salt formation can modulate solubility and crystallinity for pharmaceutical formulations .

Commercial and Synthetic Accessibility Benzyl-substituted spirocyclic amines (e.g., AS52039) and dioxolo-pyrrol derivatives (e.g., RC703-1) are commercially available at high costs ($156–$4,000/g), reflecting synthetic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzyl-2,2-dimethyloxan-4-amine
Reactant of Route 2
5-Benzyl-2,2-dimethyloxan-4-amine

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